4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structure and diverse chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Pyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridine ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using reagents like dichlorobenzene.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group is added via a sulfonation reaction, typically using ethylsulfonyl chloride.
Formation of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, using reagents like thiourea.
Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, often involving recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Hydrolysis Products: Decomposed fragments of the original compound.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Structures: Affecting the integrity of cellular membranes or cytoskeletal components.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane .
Miconazole Related Compound F: 1-{2-[(3,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole.
Uniqueness
4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10Cl2N2O2S2 |
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Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-5-ethylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H10Cl2N2O2S2/c1-2-22(19,20)12-7-18-14(21)10(6-17)13(12)9-4-3-8(15)5-11(9)16/h3-5,7H,2H2,1H3,(H,18,21) |
InChI Key |
GPSWNMWSGOCYNR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CNC(=S)C(=C1C2=C(C=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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